molecular formula C5H5BrF4O2 B1333717 5-Bromo-4,4,5,5-tetrafluoropentanoic acid CAS No. 234443-22-2

5-Bromo-4,4,5,5-tetrafluoropentanoic acid

Cat. No.: B1333717
CAS No.: 234443-22-2
M. Wt: 252.99 g/mol
InChI Key: OIIFPRVLJLLMOZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Esterification: Alcohols and acidic catalysts such as .

    Condensation: Organic amines and dehydrating agents like (DCC).

Major Products:

    Esters: from esterification reactions.

    Amides: from condensation reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid involves its interaction with various molecular targets, primarily through its carboxylic acid group. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in a variety of chemical reactions . The compound can form hydrogen bonds and electrostatic interactions with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF4O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIFPRVLJLLMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)Br)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371317
Record name 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234443-22-2
Record name 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234443-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4,4,5,5-tetrafluoropentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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